1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-25-18-5-3-4-17(19(18)26-2)22-20(24)21-14-15-6-10-23(11-7-15)16-8-12-27-13-9-16/h3-5,15-16H,6-14H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFJQASMSQFKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a novel synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
- CAS Number : Not specified in the sources.
The structure includes a dimethoxyphenyl moiety linked to a urea group and a tetrahydrothiopyran-piperidine derivative, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays, focusing on its cytotoxic effects against cancer cell lines and its potential mechanisms of action.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines:
| Cell Line | IC₅₀ (μg/mL) | Reference Compound |
|---|---|---|
| MCF-7 (breast cancer) | 2.81 | Sorafenib |
| SW480 (colon cancer) | 14.5 | Sorafenib |
| PC-3 (prostate cancer) | 29.6 | Sorafenib |
| HEPG-2 (liver cancer) | 8.9 | Sorafenib |
| HUVEC (human umbilical vein endothelial cells) | 5.0 | Sorafenib |
The compound showed an IC₅₀ value as low as 2.81 μg/mL against MCF-7 cells, indicating potent anti-cancer activity compared to the reference drug sorafenib .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Flow cytometric analysis revealed that the compound induces apoptotic cell death in MCF-7 and HUVEC cells. This was evidenced by an increase in sub-G1 phase cell population, indicating cell cycle arrest .
- Caspase Activation : The treatment with the compound significantly elevated caspase-3 levels by 5.2-fold in MCF-7 cells compared to control groups, suggesting that it promotes apoptosis through caspase activation .
- Anti-Angiogenesis : The compound demonstrated anti-angiogenic properties in the chick chorioallantoic membrane (CAM) assay, which is crucial for tumor growth and metastasis .
- Inhibition of VEGFR-2 Phosphorylation : Western blot analysis indicated that the most active derivatives inhibited VEGFR-2 phosphorylation, a key pathway involved in angiogenesis .
Case Studies
In a recent study involving various tetrahydropyridothienopyrimidine derivatives, including compounds similar to the target molecule, researchers found that modifications to the phenyl moiety significantly impacted cytotoxicity against different cancer cell lines. The introduction of specific substituents enhanced activity against HUVEC cells while diminishing effects on others like PC-3 .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Urea Derivatives with Piperidine/Tetrahydrothiopyran Moieties
- Compound 18 (): Structure: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea. Key Differences: Replaces the tetrahydrothiopyran with a 2-oxaadamantane group, which increases rigidity and may alter blood-brain barrier penetration. Synthesis: Involves methylamine substitution on a chlorotriazine intermediate, yielding a 66% yield .
- Compound 26 (): Structure: 1-(2-Oxaadamant-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea. Synthesis: Uses triphosgene-mediated urea formation with a 51% yield .
Patent Compound EP 1 763 351 B9 ():
- Structure: Features a tetrahydro-2H-thiopyran-4-yl group linked to a piperidine-carbocycle.
- Key Similarity: The tetrahydrothiopyran moiety aligns with the target compound, suggesting shared metabolic stability.
- Synthesis: Sodium triacetoxyborohydride-mediated reductive amination achieves moderate yields (~60%) .
2,3-Dimethoxyphenyl-Containing Analogs
- Compound 6e (): Structure: (±)-(E)-1-(1-Cyclopropylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one. Key Differences: Lacks the urea scaffold but retains the 2,3-dimethoxyphenyl group. Properties: Melting point 155–157°C; IR bands at 1680 cm⁻¹ (carbonyl) and 3350 cm⁻¹ (NH₂) .
Pharmacological and Physicochemical Comparisons
Table 1: Key Parameters of Selected Compounds
*Calculated based on formula C₂₂H₃₁N₃O₃S.
Bioactivity Insights
- Antimicrobial Potential: The 2,3-dimethoxyphenyl group in the target compound may mimic DMPI/CDFII’s MRSA synergism by disrupting bacterial membrane integrity .
- Enzyme Inhibition : Urea derivatives like ACPU () inhibit soluble epoxide hydrolase (sEH), implying the target compound could target similar hydrolases or kinases .
Q & A
Q. What are the recommended synthetic protocols for 1-(2,3-dimethoxyphenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea?
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine and tetrahydrothiopyran moieties. Key steps include:
- Coupling reactions : Use of EDCI or DCC to form urea bonds between the 2,3-dimethoxyphenyl isocyanate and the piperidinylmethyl intermediate .
- Protection/deprotection strategies : Temporary protection of amine groups (e.g., Boc) to prevent side reactions during coupling .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates .
Q. How is the structural integrity of this compound validated during synthesis?
Q. What physicochemical properties are critical for formulation stability studies?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates use of co-solvents like DMSO or cyclodextrins for in vitro assays .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage (pH 6–8) .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and scalability?
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in piperidine-thiopyran hybridization steps .
- Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for multi-step syntheses .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Q. Example Optimization Table
| Parameter | Traditional Batch Method | Flow Chemistry Approach |
|---|---|---|
| Reaction Time | 24–48 hours | 2–4 hours |
| Yield | 45–60% | 70–85% |
| Purity | 85–90% | 92–97% |
| Data derived from and . |
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Q. What strategies are recommended for target identification and mechanism of action studies?
Q. How can in vitro-in vivo correlation (IVIVC) challenges be addressed for pharmacokinetic studies?
- Microsomal stability assays : Use liver microsomes to predict metabolic hotspots (e.g., demethylation of methoxy groups) .
- Prodrug design : Introduce acetyl-protected amines to enhance oral bioavailability .
- Tissue distribution : Radiolabel the compound with for autoradiography in rodent models .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across cell lines?
- Context-dependent activity : Test in isogenic cell lines (e.g., wild-type vs. mutant p53) to identify genetic dependencies .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins) to rule out non-specific binding .
- Microenvironment factors : Compare 2D monolayers vs. 3D spheroids to assess penetration efficiency .
Q. What methods validate contradictory computational ADMET predictions?
- Parallel artificial membrane permeability assay (PAMPA) : Measure passive diffusion to confirm blood-brain barrier penetration potential .
- CYP450 inhibition assays : Use fluorogenic substrates to resolve discrepancies in hepatic metabolism predictions .
Structural and Functional Analogues
Q. How does substitution at the tetrahydrothiopyran moiety affect activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
